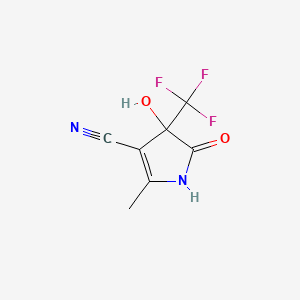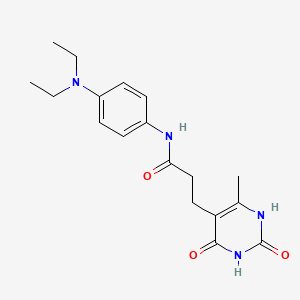
N-(4-(diethylamino)phenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(diethylamino)phenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide is a synthetic compound of considerable interest in the fields of chemistry, biology, and medicine due to its potential applications and unique properties. Its intricate structure, composed of a diethylamino phenyl group and a tetrahydropyrimidin-yl propanamide moiety, lends it various reactivity profiles and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(diethylamino)phenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide typically involves multi-step processes:
Starting Materials: : The synthesis begins with the appropriate aniline and acyl chloride.
Formation of Intermediate: : The initial step involves acylation of the aniline to form N-(4-(diethylamino)phenyl)propanamide.
Cyclization: : The intermediate then undergoes a cyclization reaction with ethyl acetoacetate to form the tetrahydropyrimidinone ring.
The overall reaction must be carefully controlled with respect to temperature, solvent choice, and reaction time to ensure a high yield and purity of the final product.
Industrial Production Methods
For large-scale production, the synthesis is optimized to enhance efficiency and scalability. This involves:
Batch Process: : Initial synthesis in large reactors, maintaining strict environmental and reaction condition controls.
Purification: : Use of recrystallization or chromatographic techniques to ensure product purity.
Quality Control: : Rigorous testing protocols to maintain consistency and safety standards.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(diethylamino)phenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide is versatile in the types of chemical reactions it can undergo:
Oxidation: : The compound can be oxidized, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions may involve reagents like sodium borohydride or lithium aluminium hydride to modify the carbonyl groups.
Substitution: : Electrophilic and nucleophilic substitutions can occur, particularly on the phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Solvents: : Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO).
Major Products Formed
The major products depend on the type of reaction:
Oxidation: : Yields more oxidized derivatives.
Reduction: : Leads to reduced functional groups.
Substitution: : Results in substituted derivatives on the aromatic ring.
Aplicaciones Científicas De Investigación
Chemistry
Catalyst Design: : Employed in the design of new catalytic systems.
Synthetic Intermediates: : Used as intermediates in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: : Potential inhibitor for various enzymatic pathways.
Cell Signaling: : May affect cell signaling processes due to its structural similarity to biological ligands.
Medicine
Drug Development: : Explored for potential therapeutic applications, particularly in oncology and neurology.
Diagnostics: : Utilized in the development of diagnostic tools and assays.
Industry
Material Science: : Incorporated into the development of new materials with specific desired properties.
Agrochemicals: : Investigated for its potential use in agrochemical products.
Mecanismo De Acción
Mechanism
The compound exerts its effects primarily through interaction with specific molecular targets, including enzymes and receptors. It may function by mimicking natural ligands, thus interfering with normal biological processes.
Molecular Targets and Pathways
Targets: : Enzymes involved in metabolic pathways, receptor proteins.
Pathways: : Affects signaling pathways that regulate cell growth and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(dimethylamino)phenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide: : Similar structure with dimethylamino group.
N-(4-(diethylamino)phenyl)-3-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-6-yl)propanamide: : Similar structure with different position of the methyl group.
Uniqueness
What sets N-(4-(diethylamino)phenyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide apart is its specific combination of functional groups that confer unique reactivity and potential biological activities.
This compound's multifaceted applications and intriguing chemistry ensure it remains a focal point for research and industrial applications. If there's any other detail you'd like to explore, feel free to ask!
Propiedades
IUPAC Name |
N-[4-(diethylamino)phenyl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-4-22(5-2)14-8-6-13(7-9-14)20-16(23)11-10-15-12(3)19-18(25)21-17(15)24/h6-9H,4-5,10-11H2,1-3H3,(H,20,23)(H2,19,21,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSCKNLLQKLVPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)CCC2=C(NC(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
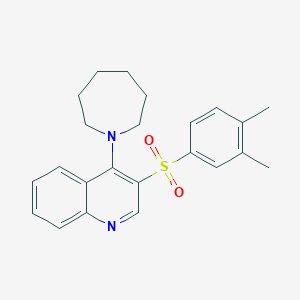
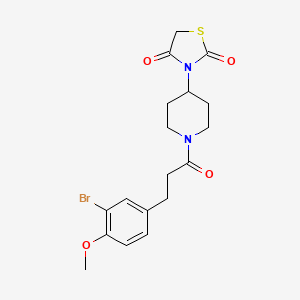
![t-Butyl {2-[(5-chloro-2-hydroxybenzyl)amino]ethyl}carbamate](/img/structure/B2756589.png)
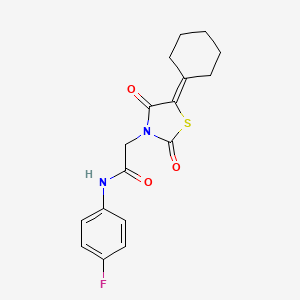
![Tert-butyl4-[(aminocarbamothioyl)amino]piperidine-1-carboxylate](/img/structure/B2756594.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2756596.png)
![1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2756598.png)
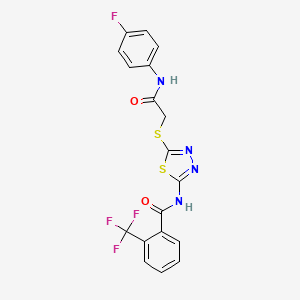
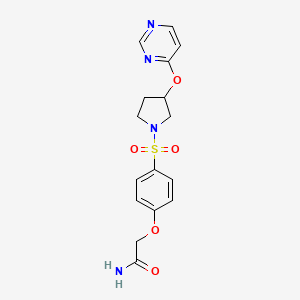
![6,7-Dihydro-5H-cyclopenta[c]pyridine-4-carboxylic acid](/img/structure/B2756603.png)
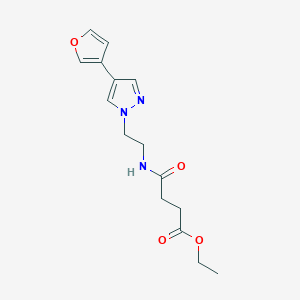

![N-(2-{[1,1'-biphenyl]-4-yl}-2-hydroxypropyl)-4-phenyloxane-4-carboxamide](/img/structure/B2756606.png)
